molecular formula C8H12Cl2F3N3 B2476770 2-(1-Hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride CAS No. 2126162-06-7

2-(1-Hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride

Cat. No.: B2476770
CAS No.: 2126162-06-7
M. Wt: 278.1
InChI Key: YEFHNJDMURYBIE-UHFFFAOYSA-N
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Description

2-(1-Hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride is a chemical compound with significant applications in various fields of scientific research. It is characterized by the presence of a hydrazinylethyl group and a trifluoromethyl group attached to a pyridine ring, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride typically involves the reaction of 2-(1-Hydrazinylethyl)pyridine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process. The compound is then purified using techniques such as crystallization, distillation, or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinylethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce hydrazine derivatives. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

2-(1-Hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinylethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Hydrazinylethyl)pyridine dihydrochloride
  • 4-(1-Hydrazinylethyl)pyridine dihydrochloride
  • 3-(1-Hydrazinylethyl)pyridine dihydrochloride

Uniqueness

2-(1-Hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more versatile and effective in various applications compared to its analogs.

Properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]ethylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3.2ClH/c1-5(14-12)7-3-2-6(4-13-7)8(9,10)11;;/h2-5,14H,12H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFHNJDMURYBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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